molecular formula C10H12ClNOS B14059899 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one

1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14059899
M. Wt: 229.73 g/mol
InChI Key: HCVVCJPTYADUQT-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one is a propanone derivative featuring a phenyl ring substituted with an amino group (-NH₂) at position 3, a methylthio group (-SCH₃) at position 5, and a chlorine atom on the propane chain. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(3-amino-5-methylsulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H12ClNOS/c1-14-9-5-7(4-8(12)6-9)10(13)2-3-11/h4-6H,2-3,12H2,1H3

InChI Key

HCVVCJPTYADUQT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)N)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Acylation of Substituted Phenol Derivatives

The process begins with a substituted phenol derivative, such as 3-nitro-5-(methylthio)phenol, which undergoes acylation with phthalic anhydride in the presence of a base (e.g., pyridine). This step forms a phthalic semiester intermediate, protecting reactive hydroxyl groups and facilitating subsequent resolution:

$$
\text{3-Nitro-5-(methylthio)phenol} + \text{Phthalic anhydride} \xrightarrow{\text{pyridine}} \text{Phthalic semiester intermediate}
$$

Chiral Resolution

The racemic semiester is resolved using a chiral amine (e.g., 1-phenylethylamine), forming diastereomeric salts. Isolation of the enantiomerically pure semiester is achieved via crystallization, ensuring stereochemical control for applications requiring specific enantiomers.

Chlorination and Deprotection

The resolved semiester undergoes chlorination using thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$), replacing the hydroxyl group adjacent to the ketone with chlorine. Subsequent deprotection under basic conditions yields the target compound:

$$
\text{Phthalic semiester} + \text{SOCl}_2 \rightarrow \text{1-(3-Nitro-5-(methylthio)phenyl)-3-chloropropan-1-one} \xrightarrow{\text{Reduction}} \text{1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one}
$$

Key Conditions :

  • Reaction temperature: 60–65°C for acylation.
  • Solvents: O-xylene for semiester isolation.
  • Yield: ~58–78% (based on analogous processes).

One-Pot Synthesis via Condensation and Chlorination

Adapting methodologies from one-pot syntheses of β-amino acid esters, the target compound can be synthesized through a streamlined approach:

Condensation of Substituted Benzaldehyde

A substituted benzaldehyde bearing methylthio and nitro groups (e.g., 3-nitro-5-(methylthio)benzaldehyde) reacts with malonic acid and ammonium acetate in methanol or ethanol. This forms a β-amino acrylate intermediate via Knoevenagel condensation and subsequent Michael addition:

$$
\text{3-Nitro-5-(methylthio)benzaldehyde} + \text{Malonic acid} \xrightarrow{\text{NH}_4\text{OAc}} \text{β-Amino acrylate intermediate}
$$

Chlorination and Cyclization

The intermediate is treated with thionyl chloride, simultaneously esterifying carboxylic acid groups and introducing chlorine at the β-position. Reduction of the nitro group to an amino group (e.g., using H$$_2$$/Pd-C) completes the synthesis:

$$
\text{β-Amino acrylate} + \text{SOCl}_2 \rightarrow \text{Chlorinated intermediate} \xrightarrow{\text{Reduction}} \text{1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one}
$$

Key Conditions :

  • Solvent: Methanol or ethanol.
  • Temperature: Reflux conditions (60–80°C).
  • Yield: Up to 78% (extrapolated from analogous reactions).

Comparative Analysis of Synthesis Methods

The table below contrasts the two primary methods:

Parameter Multi-Step Synthesis One-Pot Synthesis
Steps 3–4 (Acylation, resolution, chlorination) 2 (Condensation, chlorination)
Stereochemical Control High (via chiral resolution) Low (racemic mixture)
Yield 58–65% 70–78%
Scalability Moderate (requires isolation steps) High (streamlined process)
Purity >98% (after crystallization) ~95–98% (direct isolation)

Mechanistic Insights and Challenges

Chlorination Dynamics

The chlorination step is critical for introducing the reactive β-chloro group. Thionyl chloride acts as both a chlorinating agent and a solvent, facilitating nucleophilic substitution at the β-carbon. Competing side reactions, such as over-chlorination or ketone oxidation, are mitigated by controlling reaction temperature and stoichiometry.

Amino Group Protection

Direct chlorination in the presence of a free amino group is challenging due to potential N-chlorination. Strategies include:

  • Nitro Group Utilization : Introducing the amino group post-chlorination via nitro reduction avoids interference.
  • Protective Groups : Acetylation or phthalimidation of the amino group during chlorination.

Industrial and Research Implications

Industrial Scalability

The one-pot method offers advantages for large-scale production due to reduced purification steps and higher yields. Continuous flow reactors could further enhance efficiency by optimizing exothermic condensation and chlorination steps.

Research Applications

Enantiomerically pure forms of the compound, synthesized via chiral resolution, are valuable for studying stereospecific biological interactions. The chloropropanone moiety’s reactivity also makes it a versatile intermediate for synthesizing analogs with modified pharmacological profiles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Cathinone Derivatives: 3-Methylmethcathinone (3-MMC)

Key Differences :

  • Structure: 3-MMC (2-(Methylamino)-1-(3-methylphenyl)propan-1-one) shares the propanone backbone but differs in substituents. It has a methylamino group (-NHCH₃) at position 2 and a 3-methylphenyl ring, whereas the target compound features 3-amino-5-(methylthio)phenyl and 3-chloropropan-1-one moieties .
  • Pharmacological Implications: 3-MMC is a psychoactive cathinone with stimulant effects, attributed to its methylamino and methylphenyl groups.

Brominated Structural Analogs

Examples :

  • 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one (CAS 1806538-12-4)
  • 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one (CAS 1804170-08-8)

Key Differences :

  • Substituents: These analogs replace the amino group with a bromomethyl (-CH₂Br) group at positions 3 or 4 on the phenyl ring.
  • Applications: Brominated derivatives may serve as intermediates in Suzuki couplings or other cross-coupling reactions, whereas the amino group in the target compound could facilitate hydrogen bonding or salt formation.

Aromatic Hydroxyketones and Semicarbazones

Examples :

  • 1-[3-Amino-5-(1,1-methylethyl)-2-hydroxyphenyl]-1-heptanone (Hydrochloride)
  • 1-(4-Hydroxyphenyl)-1-decanone (Semicarbazone)

Key Differences :

  • Functional Groups: Hydroxyketones feature hydroxyl (-OH) or alkoxy (-OR) groups, enhancing hydrogen-bonding capacity and acidity. In contrast, the target compound’s methylthio group is lipophilic, and its amino group provides basicity .
  • Chain Length: Longer alkyl chains (e.g., heptanone, decanone) in these analogs increase lipophilicity, affecting solubility and bioavailability compared to the shorter propane chain in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one Not provided Not provided 3-NH₂, 5-SCH₃, 3-Cl Potential pharmaceutical intermediate
3-MMC C₁₁H₁₅NO 177.24 2-NHCH₃, 3-CH₃C₆H₄ Psychoactive stimulant
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one C₁₁H₁₂BrClOS 307.63 3-BrCH₂, 2-SCH₃, 3-Cl Synthetic intermediate for cross-coupling
1-[3-Amino-5-(1,1-methylethyl)-2-hydroxyphenyl]-1-heptanone C₁₇H₂₇NO₂·HCl 307.63 (HCl salt) 3-NH₂, 5-(CH₃)₂CHCH₂, 2-OH Hydroxyketone with enhanced solubility

Research Findings and Implications

  • Electronic Effects: The chlorine atom in the target compound stabilizes the ketone via electron withdrawal, while the amino group introduces basicity, enabling protonation under physiological conditions.
  • Synthetic Utility : Brominated analogs (e.g., CAS 1806538-12-4) are more reactive toward nucleophilic substitution than the target compound, which may prioritize applications in drug discovery .
  • Pharmacological Potential: Unlike 3-MMC, the target compound lacks the methylamino group critical for monoamine transporter inhibition, suggesting divergent biological targets .

Biological Activity

1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one is a notable organic compound characterized by its unique functional groups, including an amino group, a methylthio group, and a chloropropanone moiety. Its molecular formula is C10H12ClNOSC_{10}H_{12}ClNOS, with a molecular weight of approximately 229.73 g/mol. This compound has garnered attention in medicinal chemistry and biochemical research due to its potential biological activities and applications.

Chemical Structure and Properties

The distinct chemical structure of 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one contributes significantly to its reactivity and biological activity. The presence of the amino group facilitates hydrogen bonding with biological macromolecules, while the chloropropanone moiety can participate in nucleophilic reactions, making it a versatile intermediate in organic synthesis .

Structural Features

Feature Description
Amino Group Enhances interaction with biological receptors
Methylthio Group Increases lipophilicity, aiding in membrane permeability
Chloropropanone Moiety Provides a reactive site for nucleophilic attacks

The biological activity of 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one is primarily attributed to its ability to interact with various biological targets. The amino group allows for the formation of hydrogen bonds with proteins and other biomolecules, while the chloropropanone moiety can form covalent bonds through nucleophilic attack. This interaction profile suggests potential applications in drug development and therapeutic agents .

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Enzyme Inhibition : It has been studied as a biochemical probe to understand enzyme mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is required .
  • Antioxidant Effects : Some derivatives have shown antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Study on Antimicrobial Activity

In a study evaluating various derivatives of chloropropanones, including 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one, it was found that certain structural modifications enhanced antimicrobial efficacy against specific bacterial strains. The presence of the methylthio group was noted to improve lipophilicity, thereby increasing membrane penetration .

Interaction Studies

Interaction studies have focused on how 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one binds with different biological targets. These studies are crucial for assessing its potential as a drug candidate or biochemical probe. For instance, computational docking studies have suggested that this compound can effectively bind to specific enzyme active sites, potentially inhibiting their functions .

Synthetic Pathways

The synthesis of 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one typically involves the reaction between 3-amino-5-(methylthio)aniline and 3-chloropropanone. This reaction is generally conducted in solvents such as ethanol or methanol and may require a catalyst to enhance reaction rates. Industrial production often employs optimized conditions for high yield and purity .

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis and has potential applications across various fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.
  • Biochemical Research : As a tool for studying enzyme mechanisms and interactions within biological systems.

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